N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
Description
This compound features a fused benzo[c][1,2,5]thiadiazole core with 1,3-dimethyl substituents and a 2,2-dioxido group, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5S/c1-19-12-6-5-10(8-13(12)20(2)26(19,22)23)17-16(21)11-9-15(25-18-11)14-4-3-7-24-14/h3-9H,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLAXOOCGISZTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CO4)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that exhibits a variety of biological activities. This compound belongs to a class of thiadiazole derivatives known for their pharmacological potential. The unique structural features of this compound suggest interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 384.4 g/mol. The structure integrates both thiadiazole and isoxazole moieties, which are known to enhance biological activity through diverse mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N6O3S |
| Molecular Weight | 384.4 g/mol |
| CAS Number | 2034544-18-6 |
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that various thiadiazole derivatives demonstrate activity against Gram-positive and Gram-negative bacteria as well as fungi. The substitution patterns on the thiadiazole core can significantly influence their antibacterial potency.
A comparative study revealed that compounds with specific substitutions at the C5 and C2 positions exhibited enhanced antibacterial activity when tested against standard reference drugs such as ampicillin and streptomycin .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. For example, a series of compounds derived from 1,3,4-thiadiazoles were evaluated against various cancer cell lines including DU145 (prostate), MCF7 (breast), and PaCa2 (pancreatic) cells. The results indicated that certain substitutions on the thiadiazole ring could lead to increased cytotoxicity, with IC50 values ranging from 0.3 µM to higher concentrations depending on the specific derivative tested .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The presence of furan and isoxazole moieties may contribute to antioxidant properties that protect cells from oxidative stress.
Study 1: Antibacterial Efficacy
In vitro studies conducted on a series of thiadiazole derivatives demonstrated that modifications at the C5 position significantly improved antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural optimization for enhancing biological activity .
Study 2: Anticancer Screening
A detailed screening of various isoxazole-thiadiazole hybrids was performed against multiple cancer cell lines. Results showed that specific substitutions led to enhanced cytotoxic effects compared to standard chemotherapeutics. Notably, compounds with electron-withdrawing groups exhibited greater potency due to increased interaction with cellular targets involved in tumor growth regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Core Heterocycles and Substituents
Key Observations :
Key Observations :
Pharmacological and Physicochemical Properties
Hypothetical Activity Profile
- ND-11543 exhibits anti-tuberculosis activity , attributed to its imidazothiazole core and trifluoromethylpyridinyl-piperazine substituent .
- Benzimidazole-thiazole hybrids () show α-glucosidase inhibition , with bromophenyl derivatives (9c) displaying superior binding .
- The target’s sulfone group may enhance interactions with polar enzyme pockets, while the furan-isoxazole system could mimic nucleotide bases in viral or bacterial targets.
Physicochemical Comparison
Key Observations :
- Lower logP than ND-11543 suggests reduced membrane permeability but better compatibility with hydrophilic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
